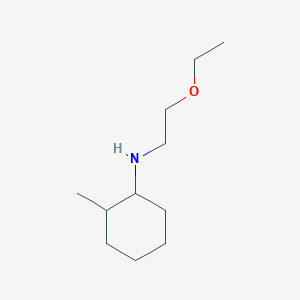![molecular formula C12H18FNO B7863071 2-[(3-Fluoro-benzyl)-isopropyl-amino]-ethanol](/img/structure/B7863071.png)
2-[(3-Fluoro-benzyl)-isopropyl-amino]-ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(3-Fluoro-benzyl)-isopropyl-amino]-ethanol is an organic compound that features a fluorinated benzyl group attached to an isopropyl-amino-ethanol backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Fluoro-benzyl)-isopropyl-amino]-ethanol typically involves the reaction of 3-fluorobenzyl chloride with isopropylamine, followed by the addition of ethylene oxide. The reaction conditions often require a base such as sodium hydroxide to facilitate the nucleophilic substitution and subsequent ring-opening of ethylene oxide.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process more cost-effective and scalable.
化学反応の分析
Types of Reactions
2-[(3-Fluoro-benzyl)-isopropyl-amino]-ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The fluorine atom on the benzyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted benzyl derivatives.
科学的研究の応用
2-[(3-Fluoro-benzyl)-isopropyl-amino]-ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological or cardiovascular conditions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 2-[(3-Fluoro-benzyl)-isopropyl-amino]-ethanol exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The fluorinated benzyl group can enhance binding affinity and specificity, while the isopropyl-amino-ethanol backbone can modulate the compound’s pharmacokinetic properties. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 2-[(3-Chloro-benzyl)-isopropyl-amino]-ethanol
- 2-[(3-Bromo-benzyl)-isopropyl-amino]-ethanol
- 2-[(3-Methyl-benzyl)-isopropyl-amino]-ethanol
Uniqueness
2-[(3-Fluoro-benzyl)-isopropyl-amino]-ethanol is unique due to the presence of the fluorine atom, which can significantly alter its chemical reactivity and biological activity compared to its chloro, bromo, or methyl analogs. The fluorine atom can enhance metabolic stability, increase lipophilicity, and improve binding interactions with target proteins.
特性
IUPAC Name |
2-[(3-fluorophenyl)methyl-propan-2-ylamino]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FNO/c1-10(2)14(6-7-15)9-11-4-3-5-12(13)8-11/h3-5,8,10,15H,6-7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYIDRYXWMCUUMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCO)CC1=CC(=CC=C1)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2-Fluoro-benzyl)-isopropyl-amino]-ethanol](/img/structure/B7862992.png)
![2-[(4-Chloro-benzyl)-isopropyl-amino]-ethanol](/img/structure/B7863000.png)
![2-[Isopropyl-(4-nitro-benzyl)-amino]-ethanol](/img/structure/B7863006.png)
![2-[(2,4-Dichloro-benzyl)-isopropyl-amino]-ethanol](/img/structure/B7863013.png)
![2-[(3,4-Dichloro-benzyl)-isopropyl-amino]-ethanol](/img/structure/B7863018.png)
![2-[(4-Fluoro-benzyl)-isopropyl-amino]-ethanol](/img/structure/B7863026.png)
![2-[(2-Chloro-6-fluoro-benzyl)-isopropyl-amino]-ethanol](/img/structure/B7863032.png)
![2-[(3-Chloro-benzyl)-isopropyl-amino]-ethanol](/img/structure/B7863037.png)
![2-[(2,6-Dichloro-benzyl)-isopropyl-amino]-ethanol](/img/structure/B7863045.png)
![2-[Isopropyl-(4-methyl-benzyl)-amino]-ethanol](/img/structure/B7863053.png)
![2-[Isopropyl-(2-methyl-benzyl)-amino]-ethanol](/img/structure/B7863079.png)
![2-[(2-Bromo-benzyl)-isopropyl-amino]-ethanol](/img/structure/B7863083.png)
![2-[(3-Bromo-benzyl)-isopropyl-amino]-ethanol](/img/structure/B7863090.png)
